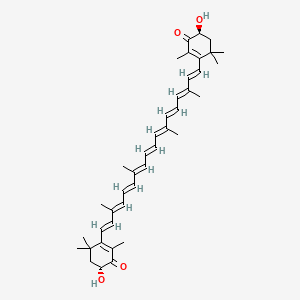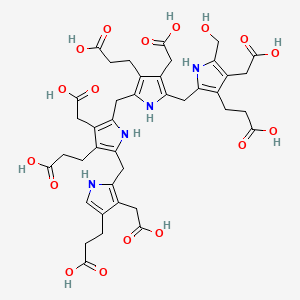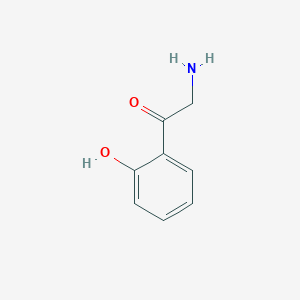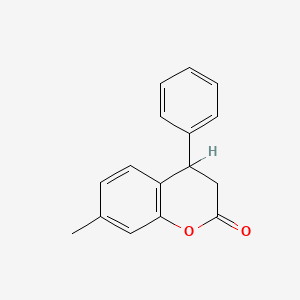
7-Methyl-4-phenyl-2-chromanone
Übersicht
Beschreibung
7-Methyl-4-phenyl-2-chromanone, also known as MDP2P, is a chemical compound that has drawn attention from various fields of research and industry due to its unique properties. It has a linear formula of C16H14O2, a CAS Number of 88407-29-8, and a molecular weight of 238.289 .
Molecular Structure Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis
This compound has a linear formula of C16H14O2, a CAS Number of 88407-29-8, and a molecular weight of 238.289 .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Biological Relevance
7-Methyl-4-phenyl-2-chromanone is a part of the chroman-4-one scaffold, recognized for its significance in heterocyclic chemistry and drug discovery. Chroman-4-ones serve as critical intermediates and building blocks in organic synthesis and drug design, owing to their structural diversity and biological relevance. This diversity has led to the categorization of chroman-4-ones into several types, including benzylidene-4-chromanones and flavanones, highlighting their importance in synthetic methods and biological applications (Emami & Ghanbarimasir, 2015).
Enantiospecific Synthesis
Efficient and practical enantiospecific synthesis methods for chromanone derivatives, including this compound, have been developed. These methods facilitate the synthesis of a variety of bioactive compounds, indicating the potential of chromanone scaffolds in medicinal chemistry and the synthesis of compounds like repinotan, fidarestat, and nebivolol (Kim et al., 2015).
Chemical Constituents and Natural Product Isolation
Research into the chemical constituents of natural products has led to the isolation and identification of compounds structurally related to this compound. These findings underscore the compound's relevance in the exploration of natural products for potential therapeutic applications (Gong et al., 2008).
Therapeutic Applications
The chromanone scaffold, including variants like this compound, has been identified as a versatile scaffold in medicinal chemistry. Chromanone derivatives exhibit a wide range of pharmacological activities, emphasizing the need for further studies to develop effective and cost-efficient methods for synthesizing novel chromanone analogs. These efforts aim to provide new leads to the chemistry community, considering the scaffold's versatility in drug design and development (Kamboj & Singh, 2021).
Structural Analysis and Molecular Interactions
The molecular structure and crystal packing of chromanone derivatives, including this compound, have been analyzed, providing insights into their conformation and potential for weak intermolecular interactions. Such studies contribute to understanding the structural basis of chromanone's biological activities and their implications in drug design (Augustine et al., 2008).
Wirkmechanismus
Target of Action
Chromanone derivatives, to which this compound belongs, have been associated with a wide range of biological activities . These include anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities .
Mode of Action
Chromanone derivatives are known to interact with various targets, leading to changes in cellular processes . The absence of a double bond in chromanone between C-2 and C-3 exhibits significant variations in biological activities .
Biochemical Pathways
Chromanone derivatives have been shown to impact a variety of pathways related to their biological activities .
Pharmacokinetics
Chromanone derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Chromanone derivatives have been associated with a wide range of effects, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities .
Action Environment
Environmental factors can potentially influence the action of chromanone derivatives .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-methyl-4-phenyl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-7-8-13-14(12-5-3-2-4-6-12)10-16(17)18-15(13)9-11/h2-9,14H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIONHZDAYXRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387686 | |
| Record name | 7-methyl-4-phenyl-3,4-dihydrochromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88407-29-8 | |
| Record name | 7-methyl-4-phenyl-3,4-dihydrochromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



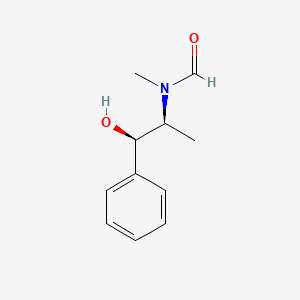
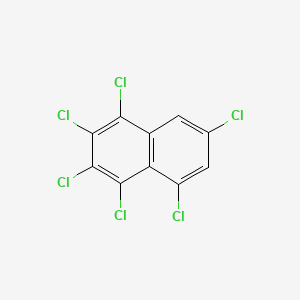
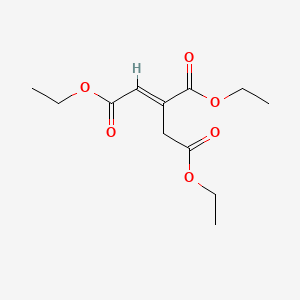
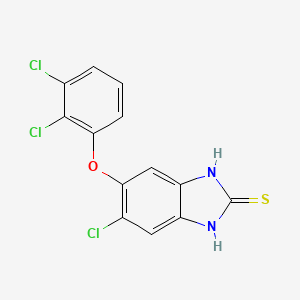
![[Tert-butyl(nitroso)amino]acetic acid](/img/structure/B3061223.png)


![2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride](/img/structure/B3061227.png)
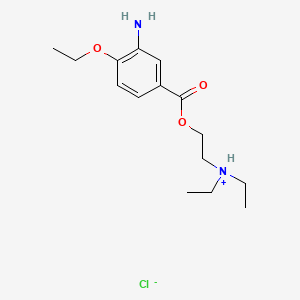
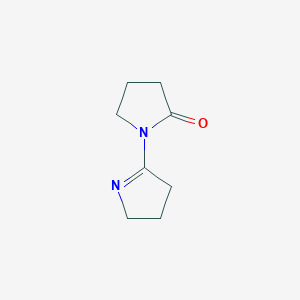
![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-](/img/structure/B3061232.png)
